PARP-1 Inhibitory Potency: 2-Isomer vs 3-Isomer Comparator
The 2-(4-chlorophenyl) isomer inhibits human PARP-1 with an IC50 of 30 nM, which is essentially equipotent to the 3-isomer's IC50 of 33 nM against the same target [1]. This demonstrates that moving the 4-chlorophenyl group from position 3 to position 2 on the quinoxaline ring preserves PARP-1 affinity.
| Evidence Dimension | PARP-1 inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 30 nM (human PARP-1) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)quinoxaline-5-carboxamide (PARP Inhibitor XII, CAS 489457-67-2): IC50 = 33 nM (human PARP-1) |
| Quantified Difference | 30 vs 33 nM (1.1-fold difference; essentially equipotent) |
| Conditions | Inhibition of full-length human PARP-1 after 10 min; FlashPlate scintillation proximity assay (2-isomer) [1]; recombinant PARP-1 catalytic domain (3-isomer) |
Why This Matters
Procurement of the 2-isomer over the 3-isomer is justified when PARP-1 affinity must be maintained but PARP-2 selectivity needs to be minimized.
- [1] BindingDB Entry BDBM50341859. 2-(4-Chlorophenyl)quinoxaline-5-carboxamide (CHEMBL1767067): IC50 = 30 nM for human PARP-1. Data curated from ChEMBL; assay from J. Med. Chem. (2011) 54, 2049-2059. View Source
